1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
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Overview
Description
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O and a molecular weight of 273.02 g/mol . It is a brominated aromatic ether, where the bromine atom is attached to the benzene ring, and the ether group contains a tetrafluoroethoxy substituent. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-(1,1,2,2-tetrafluoroethoxy)benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding phenols or quinones.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethers, amines, or thiols.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Material Science: In the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Environmental Chemistry: In the study of the environmental fate and behavior of brominated aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene can be compared with other similar compounds such as:
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but with the bromine atom at the para position.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Contains a trifluoroethyl group instead of a tetrafluoroethoxy group.
This compound: Similar structure but with different substituents on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrafluoroethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-3-1-2-4-6(5)14-8(12,13)7(10)11/h1-4,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGSEHUUSPUFTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(F)F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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